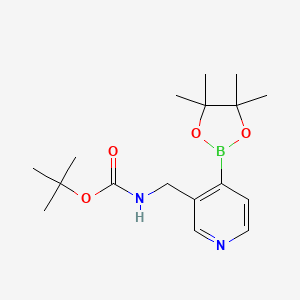

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

説明

BenchChem offers high-quality Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)20-11-12-10-19-9-8-13(12)18-23-16(4,5)17(6,7)24-18/h8-10H,11H2,1-7H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJAORDUGNFOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and molecular weight of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

Title: Engineering Biaryl Architectures: A Technical Guide to Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester in Drug Discovery

Executive Summary Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is a highly versatile, tri-functional building block widely utilized in modern medicinal chemistry. By combining a Lewis basic pyridine core, a thermodynamically stable boronic acid pinacol ester (Bpin) for Suzuki coupling, and an orthogonally protected aminomethyl group, this reagent enables the rapid construction of complex heteroaryl scaffolds. As a Senior Application Scientist, I have structured this guide to detail the physicochemical properties, structural causality, and self-validating experimental workflows for utilizing this compound in C-C bond formation and subsequent functionalization.

Physicochemical & Structural Profiling

Understanding the molecular architecture is critical for predicting reactivity and designing robust synthetic routes.

| Property | Specification |

| Chemical Name | 3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester |

| CAS Number | 1264282-48-5 |

| Molecular Formula | C17H27BN2O4 |

| Molecular Weight | 334.22 g/mol |

| SMILES | O=C(NCC1=C(B2OC(C)(C)C(C)(C)O2)C=CN=C1)OC(C)(C)C |

Data sourced from verified chemical supplier databases such as [1].

Structural Causality:

-

Pyridine Core: The nitrogen atom in the pyridine ring profoundly influences solubility, metabolic stability, and target binding affinity (e.g., acting as a critical hydrogen bond acceptor in kinase hinge regions)[2].

-

Pinacol Ester (Bpin): Compared to free boronic acids, the pinacol ester provides superior thermodynamic stability against protodeboronation, ensuring a longer shelf-life and consistent reactivity during transition-metal catalysis[3].

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group sterically and electronically shields the primary amine. This prevents unwanted side reactions, such as N-arylation or competitive coordination to the palladium catalyst, during the cross-coupling phase[4].

Mechanistic Workflow I: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for forming C(sp2)-C(sp2) bonds. When employing pyridine boronic esters, the choice of catalyst and base is paramount to overcome the Lewis basicity of the pyridine nitrogen, which can otherwise poison the catalyst[5].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the Bpin transfer.

Protocol 1: Palladium-Catalyzed Cross-Coupling Causality: We utilize Pd(dppf)Cl2 because the bulky, bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination while sterically shielding the metal center from the pyridine nitrogen[5].

-

Preparation: In an oven-dried Schlenk flask, combine Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester (1.0 equiv), the aryl halide (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and an aqueous solution of K2CO3 or Na3PO4 (3.0 equiv). The aqueous base is critical for activating the boronic ester into a reactive "ate" complex, facilitating transmetalation[3].

-

Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 4–12 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating when the starting material mass (m/z 335 [M+H]+) disappears, replaced by the exact mass of the biaryl product.

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Mechanistic Workflow II: Boc Deprotection Strategy

Following successful C-C bond formation, the Boc group must be removed to liberate the primary amine for subsequent functionalization (e.g., amide coupling or reductive amination). This is an acid-catalyzed process[6].

Caption: Mechanistic workflow of TFA-mediated Boc deprotection yielding the free amine TFA salt.

Protocol 2: TFA-Mediated Deprotection Causality: Trifluoroacetic acid (TFA) provides the necessary proton activity to attack the carbamate carbonyl. This triggers fragmentation into a carbamic acid and a tert-butyl cation. The carbamic acid spontaneously decarboxylates (releasing CO2), while the tert-butyl cation eliminates a proton to form isobutylene gas[7].

-

Preparation: Dissolve the Boc-protected biaryl intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M[7].

-

Acid Addition: Cool to 0 °C and slowly add TFA to achieve a 1:4 (v/v) TFA:DCM ratio. The dilution in DCM prevents side reactions and manages the exothermic nature of the protonation.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. Ensure the reaction vessel is vented (e.g., with a bubbler) to allow the escape of CO2 and isobutylene gases[8].

-

Self-Validation (1H NMR): Concentrate an aliquot in vacuo and analyze via 1H NMR. The protocol is self-validating when the intense 9H singlet at ~1.4 ppm (corresponding to the tert-butyl group) is completely absent.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free amine as a trifluoroacetate salt[6].

Applications in Drug Development

The 3-(aminomethyl)pyridine motif is a privileged scaffold in medicinal chemistry. By leveraging the Suzuki-Miyaura coupling followed by Boc deprotection, drug development professionals can rapidly synthesize libraries of 2,4-diaryl or 4-aryl-3-aminomethyl pyridines. These architectures are frequently found in potent inhibitors of receptor tyrosine kinases and G-protein coupled receptors (GPCRs), where the pyridine nitrogen and the primary amine establish critical electrostatic interactions within the target binding pocket[2].

References

-

Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry, 2023. URL:[Link]

-

Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total-Synthesis.com, 2024. URL:[Link]

Sources

- 1. 1264282-48-5|3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

An In-depth Technical Guide to the Solubility Profile of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecules for drug discovery and development.[1] Its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through Suzuki-Miyaura cross-coupling reactions, makes it a valuable intermediate.[1] However, the efficiency of synthetic transformations and subsequent formulation processes are intrinsically linked to the solubility of the reagents in various organic solvents. A comprehensive understanding of the solubility profile of this compound is therefore not merely academic but a critical parameter for process optimization, reaction kinetics, and the development of robust and scalable synthetic routes.

This technical guide provides a framework for characterizing the solubility of Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester. We will delve into the theoretical underpinnings that govern its solubility, present a detailed, field-proven methodology for experimental determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who seek to leverage a deep understanding of this compound's physicochemical properties to accelerate their research and development endeavors.

Theoretical Considerations: Unpacking the Molecular Structure for Solubility Prediction

The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent. For Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester, several structural features are key determinants of its solubility behavior:

-

The Boronic Acid Pinacol Ester Group: Boronic acids themselves can exhibit complex solubility profiles due to their tendency to form trimeric boroxines, which are often less soluble.[2] The protection of the boronic acid as a pinacol ester is a common strategy to mitigate this and generally enhances solubility in organic solvents.[3] The pinacol ester group introduces a significant lipophilic character to the molecule, favoring solubility in non-polar to moderately polar organic solvents.

-

The Pyridine Ring: The presence of the nitrogen atom in the pyridine ring introduces a degree of polarity and the potential for hydrogen bonding with protic solvents. This can enhance solubility in solvents like alcohols.

-

The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety that significantly influences the overall solubility. It masks the polarity of the aminomethyl group and increases the compound's affinity for non-polar organic solvents.

-

The Aminomethyl Linker: While the primary amine is protected, the linker itself contributes to the overall size and shape of the molecule, which can affect how it packs in a crystal lattice and interacts with solvent molecules.

Based on these structural components, we can hypothesize that Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester, a solid at room temperature[4], will exhibit favorable solubility in a range of common organic solvents used in synthesis and purification, such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. Its solubility is expected to be lower in highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where it is likely to be highly soluble, and in non-polar hydrocarbon solvents like hexanes.

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to actionable data, a systematic experimental approach is required. Both kinetic and thermodynamic solubility are important parameters in drug discovery.[5] Kinetic solubility provides a high-throughput initial assessment, often relevant for early-stage screening, while thermodynamic solubility represents the true equilibrium state and is crucial for process development and formulation.[5][6][7]

The following protocol outlines a robust "shake-flask" method for determining the thermodynamic solubility, which is considered the gold standard.[8][9]

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

To each vial, add a known volume of the desired organic solvent (e.g., acetonitrile, dichloromethane, ethyl acetate, methanol, tetrahydrofuran, toluene, etc.).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to test multiple time points initially to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.[8]

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A standard curve prepared from known concentrations of the compound should be used for accurate quantification.[10][11]

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the saturated solution from the HPLC data, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Profile of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester at 25 °C

| Solvent | Solvent Polarity Index | Predicted Solubility (mg/mL) |

| Hexane | 0.1 | < 1 |

| Toluene | 2.4 | 10 - 50 |

| Dichloromethane (DCM) | 3.1 | > 200 |

| Tetrahydrofuran (THF) | 4.0 | > 200 |

| Ethyl Acetate | 4.4 | 100 - 200 |

| Acetone | 5.1 | 50 - 100 |

| Acetonitrile | 5.8 | 50 - 100 |

| Methanol | 6.6 | 10 - 50 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 |

Note: The solubility values in this table are predictive and should be confirmed by experimental measurement.

The interpretation of this data should consider the relationship between solvent properties and the observed solubility. For instance, high solubility in DCM and THF would be consistent with the lipophilic nature of the Boc and pinacol ester groups. Moderate solubility in esters and ketones, and lower solubility in more polar alcohols, would reflect the balance of polar and non-polar functionalities within the molecule.

Conclusion and Future Directions

A thorough understanding of the solubility profile of Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester is essential for its effective application in organic synthesis and drug development. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. Future work could expand upon this by investigating the temperature dependence of solubility, which is crucial for crystallization and purification processes. Additionally, exploring the solubility in binary solvent mixtures could provide valuable insights for optimizing reaction conditions and chromatographic separations. By systematically characterizing the physicochemical properties of such key building blocks, the scientific community can accelerate the discovery and development of new medicines.

References

-

Striegler, S. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

Wang, L., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 949-955. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Curcu, G. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. LinkedIn. Retrieved from [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Kinetic solubility. Retrieved from [Link]

- Hall, D. G. (Ed.). (2011).

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]

-

AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5637-5640.

-

Persson, L. C. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Olsen, B. D., et al. (n.d.). Internal and External Catalysis in Boronic Ester Networks. NSF PAR. Retrieved from [Link]

- Glomme, A., & März, J. (2005). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 25(Supplement 1), S23.

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. researchgate.net [researchgate.net]

- 4. 4-(N-Boc-アミノ)フェニルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. raytor.com [raytor.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ovid.com [ovid.com]

A Technical Guide to the Physicochemical Properties of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the physical and chemical properties of tert-butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate, commonly known as Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester. As a bifunctional building block of significant interest in medicinal chemistry and organic synthesis, a comprehensive understanding of its core characteristics is paramount for its effective application, storage, and handling. This guide synthesizes critical data with practical, field-proven insights to ensure procedural success and data integrity.

Introduction: A Versatile Pyridine Building Block

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is a strategically designed reagent that incorporates three key functional moieties onto a pyridine scaffold:

-

A Pyridine Ring: A foundational heterocyclic motif prevalent in a vast number of pharmaceuticals.

-

A Boronic Acid Pinacol Ester: A stable, versatile functional group primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds. The pinacol ester form offers enhanced stability against dehydration and oxidation compared to the free boronic acid.

-

A Boc-Protected Aminomethyl Group: The tert-butyloxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the primary amine. This allows the boronic ester to be utilized in reactions without interference from the nucleophilic amine, which can be deprotected in a later synthetic step for further functionalization.

The confluence of these features makes this compound an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.

Core Physicochemical Data

Accurate characterization begins with reliable physicochemical data. The following properties have been consolidated from verified suppliers and chemical databases.

| Property | Data |

| CAS Number | 1264282-48-5[1] |

| Molecular Formula | C₁₇H₂₇BN₂O₄[1] |

| Molecular Weight | 334.22 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in common organic solvents such as DMSO, methanol, and chloroform. |

| Storage | Store under cold and dry conditions (refrigerated). |

Table 1: Summary of Key Physical Properties.

The Melting Point: A Critical Quality Attribute

The melting point is a fundamental physical property that serves as a primary indicator of a compound's identity and purity. For a crystalline solid, a sharp, well-defined melting range is indicative of high purity, whereas impurities will typically cause a depression and broadening of this range.

Reported Melting Point: While a specific, universally cited melting point is not consistently published across all sources, data from chemical suppliers indicates a melting range of approximately 102-104.4 °C for analogous pyridine boronic acid pinacol esters[2]. The precise value for this specific isomer should always be confirmed experimentally.

Causality-Driven Protocol for Accurate Melting Point Determination

The following protocol is designed to yield a highly accurate and reproducible melting point measurement. The rationale behind each step is explained to reinforce best practices.

Instrumentation:

-

Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or similar)

-

Standard melting point capillary tubes (sealed at one end)

-

Spatula

-

Mortar and Pestle (optional, for coarse materials)

Step-by-Step Methodology:

-

Sample Preparation (The "Why"): The sample must be a fine, homogenous powder to ensure uniform heat distribution throughout. Large crystals will heat unevenly, leading to a broad and inaccurate melting range.

-

Action: If the solid is not a fine powder, gently grind a small amount in a clean, dry mortar and pestle. Ensure the sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

-

-

Capillary Loading (The "Why"): Proper packing is critical. A loosely packed sample will have air pockets that impede efficient heat transfer, while an overloaded sample will exhibit a significant thermal gradient.

-

Action: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end firmly on a hard surface to pack the solid down to a height of 2-3 mm.

-

-

Instrument Setup & Measurement (The "Why"): A slow heating rate ("ramp rate") near the melting point is essential. If heating is too rapid, the temperature of the heating block will increase faster than the sample can absorb the heat, causing the thermometer reading to be higher than the actual temperature of the sample at the point of melting.

-

Action:

-

Set the starting temperature to ~15-20°C below the expected melting point.

-

Set a ramp rate of 1-2 °C/minute.

-

Insert the capillary tube into the apparatus.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the last solid particle liquefies (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validating System: Interpreting the Results

-

High Purity: A sharp melting range of ≤ 2 °C that aligns with the reference value indicates high purity.

-

Potential Impurity: A broad range (> 2 °C) and/or a depressed melting point compared to the reference suggests the presence of impurities or residual solvent.

Workflow Visualization

The logical flow of the melting point determination protocol can be visualized as follows:

Caption: A logical workflow for precise melting point determination.

Stability, Handling, and Storage

Trustworthiness in experimental design extends to the proper care of reagents. Boronic acids and their esters require specific handling to maintain their structural integrity.

-

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area or chemical fume hood to avoid inhalation of fine dust. Avoid contact with skin and eyes[3].

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8 °C is a common recommendation)[4]. It is crucial to protect it from moisture, as boronic esters can hydrolyze back to the boronic acid over time in the presence of water[]. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to maximize shelf-life.

-

Chemical Stability: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents[3]. The Boc-protecting group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid).

References

-

Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem . National Center for Biotechnology Information. [Link]

-

Boc-3-AMinopyridine-2-boronic acid pinacol ester — Chemical Substance Information . Chemical Safety Information from Intergovernmental Organizations. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC . National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Handling, Safety, and Application of Boc-3-(Aminomethyl)pyridine-4-boronic Acid Pinacol Ester

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks are paramount for the rapid assembly of target molecules. Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is a highly specialized, versatile reagent. It combines a pyridine core for enhanced aqueous solubility and hydrogen-bonding potential, a Boc-protected primary amine for downstream functionalization, and a pinacol boronic ester (Bpin) for robust carbon-carbon bond formation. This whitepaper provides an in-depth analysis of its physicochemical properties, safety data, and a self-validating protocol for its application in Suzuki-Miyaura cross-coupling.

Structural Rationale & Physicochemical Profiling

The architectural design of this molecule is highly deliberate, catering specifically to the needs of medicinal chemists:

-

The Pyridine Core: Pyridine rings are ubiquitous in FDA-approved drugs. They modulate the physicochemical properties of the parent drug, often improving metabolic stability and binding affinity through localized dipole interactions.

-

The Pinacol Boronic Ester (Bpin): While free boronic acids are prone to trimerization (forming boroxines) and protodeboronation, the Bpin ester provides exceptional steric shielding. This structural modification significantly enhances bench stability and shelf life without sacrificing reactivity during cross-coupling [1].

-

The Boc-Protected Aminomethyl Group: The tert-butyloxycarbonyl (Boc) group masks the nucleophilic primary amine. This prevents the amine from poisoning the palladium catalyst or undergoing unwanted self-condensation during basic cross-coupling conditions. The Boc group is completely stable under the alkaline Suzuki conditions but can be quantitatively cleaved post-coupling using acidic conditions (e.g., Trifluoroacetic acid or HCl).

Quantitative Data: Chemical Properties

Table 1: Physicochemical Summary of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

| Property | Value / Description |

| Chemical Formula | C₁₇H₂₇BN₂O₄ |

| Molecular Weight | 334.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMF, 1,4-Dioxane; Insoluble in Water |

| Storage Temperature | 2–8 °C (Refrigerated) |

| Moisture Sensitivity | Moderately sensitive; store under Argon/Nitrogen |

Safety Data Sheet (SDS) & Handling Guidelines

Handling heteroaryl boronic esters requires strict adherence to safety protocols to mitigate exposure risks. While the specific compound is a specialized intermediate, its hazard profile is analogous to standard pyridine-boronic acid derivatives [3].

Hazard Identification (GHS Classification)

Table 2: GHS Hazards and Mitigation Strategies

| Hazard Code | Description | Engineering Control / PPE |

| H302 | Harmful if swallowed | Do not eat/drink in the lab. Wash hands thoroughly. |

| H315 | Causes skin irritation | Wear standard nitrile gloves and a lab coat. |

| H319 | Causes serious eye irritation | Mandate tightly fitting safety goggles (ANSI Z87.1). |

| H335 | May cause respiratory irritation | Handle exclusively inside a certified chemical fume hood. |

Storage and Stability Directives

-

Inert Atmosphere: The Bpin group, while robust, can undergo slow hydrolysis to the free boronic acid upon prolonged exposure to atmospheric moisture. Always flush the storage vial with Argon or Nitrogen before sealing.

-

Thermal Control: Store at 2–8 °C. Elevated temperatures can induce slow thermal degradation of the Boc group, leading to premature deprotection and subsequent polymerization.

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for constructing biaryl linkages [2]. The following protocol is a self-validating workflow designed to maximize the yield of the coupled product while preventing catalyst deactivation.

Causality of Experimental Choices

-

Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step. It is also highly effective at preventing the catalyst from being poisoned by the basic pyridine nitrogen.

-

Base Selection (Cs₂CO₃): Cesium carbonate is highly soluble in aqueous-organic mixtures. The large, soft cesium cation facilitates the formation of the critical hydroxo-palladium intermediate, which is the active species that reacts with the Bpin ester during transmetalation.

-

Solvent System (1,4-Dioxane / Water, 4:1): Dioxane provides a high boiling point for thermal activation. The 20% water component is non-negotiable; it is required to dissolve the inorganic base and activate the boronic ester for transmetalation.

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester (1.2 equiv), Cs₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Atmospheric Purging (Critical Step): Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Rationale: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, killing the catalytic cycle.

-

Solvent Addition: Syringe in a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M relative to the aryl halide).

-

Thermal Activation: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12–16 hours with vigorous stirring.

-

Reaction Quenching & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with brine (2x), and dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer in vacuo and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling specific to this boronic ester. The cycle relies on the continuous regeneration of the Pd(0) active species.

Fig 1: Suzuki-Miyaura catalytic cycle for Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester.

References

Storage requirements to prevent degradation of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

Technical Whitepaper: Storage Requirements and Degradation Prevention for Boc-3-(Aminomethyl)pyridine-4-boronic Acid Pinacol Ester

Executive Summary

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester is a highly versatile, trifunctional building block extensively utilized in medicinal chemistry and advanced cross-coupling (Suzuki-Miyaura) applications. However, its structural complexity—comprising a basic pyridine core, an acid-labile tert-butyloxycarbonyl (Boc) protected amine, and a moisture-sensitive pinacol boronate ester (Bpin)—creates competing vulnerabilities. Improper storage rapidly leads to a loss of stoichiometric precision, failed cross-coupling reactions, and complex purification bottlenecks. This guide delineates the mechanistic causality behind its degradation and establishes field-proven, self-validating protocols to ensure long-term structural integrity.

Mechanistic Causality of Degradation (The "Why")

To effectively protect this compound, researchers must understand the thermodynamic and kinetic drivers of its three primary degradation pathways:

2.1. Moisture-Induced Hydrolysis of the Pinacol Ester While the pinacol ester provides steric shielding that makes it more kinetically stable than a free boronic acid, the boron atom retains an empty p-orbital. This orbital is highly susceptible to nucleophilic attack by atmospheric water[1]. Hydrolysis is an intrinsically reversible process, but in the presence of ambient humidity, the equilibrium shifts to yield free 3-(Boc-aminomethyl)pyridine-4-boronic acid and free pinacol. Once liberated, the free boronic acid can undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines, which drastically alter the molecular weight and ruin the stoichiometric accuracy of subsequent reactions[2].

2.2. Acid-Catalyzed Boc-Deprotection The Boc protecting group relies on a high kinetic barrier to prevent carbamate cleavage under neutral or basic conditions. However, exposure to even trace acidic vapors (e.g., storing the compound in the same cabinet as HCl, TFA, or volatile Lewis acids) protonates the carbamate carbonyl oxygen[3]. This protonation triggers the expulsion of a highly stable tert-butyl carbocation and subsequent decarboxylation, irreversibly liberating the free primary amine, carbon dioxide, and isobutylene[3]. The newly freed amine can then act as an internal nucleophile or alter the local pH, accelerating further degradation.

2.3. Zwitterion-Mediated Protodeboronation Heteroaromatic boronic acids, particularly pyridine derivatives, are notoriously prone to protodeboronation—the destructive cleavage of the C–B bond and its replacement with a C–H bond[4]. This process is highly pH-dependent. In neutral to slightly aqueous environments, the basic pyridine nitrogen can protonate while the boronic ester forms a boronate anion, creating a transient zwitterionic intermediate. This zwitterion undergoes rapid unimolecular fragmentation, permanently destroying the boronic ester functionality[5].

Quantitative Stability Profile

The following table summarizes the degradation risks based on environmental factors, allowing researchers to anticipate the compound's half-life under various conditions.

| Environmental Factor | Condition | Primary Degradation Pathway | Risk Level | Qualitative Stability / Half-Life |

| Temperature | Sub-zero (< 0 °C) | Kinetic suppression of all pathways | Low | > 12 months (Optimal Storage) |

| Temperature | Room Temp (20–25 °C) | Slow hydrolysis / Protodeboronation | Moderate | 1–3 weeks (Requires desiccation) |

| Moisture | Ambient Humidity (>40% RH) | Bpin Hydrolysis → Boroxine | High | Hours to Days |

| pH | Acidic Vapors (pH < 4) | Boc Cleavage | Critical | Minutes to Hours |

| pH | Aqueous Base / Heat | Protodeboronation | Critical | < 1 Hour (Zwitterion fragmentation) |

Strategic Storage Protocols (The "How")

To mitigate the mechanisms outlined above, the following storage parameters must be strictly enforced:

-

Thermal Control: Store strictly at -20 °C . Sub-zero temperatures suppress the kinetic energy required to overcome the activation barriers for both Bpin hydrolysis and the fragmentation of the zwitterionic intermediate.

-

Atmospheric Control: Store under an inert atmosphere. Argon is preferred over Nitrogen because Argon is denser than air; it acts as a heavy "blanket" over the solid powder, effectively displacing atmospheric moisture and oxygen when the vial is opened and closed.

-

Micro-Environment: Use amber glass vials to prevent UV-induced radical reactions, fitted with PTFE-lined screw caps to ensure a hermetic seal. Place the primary vial inside a secondary sealed Mylar bag containing indicating Drierite (calcium sulfate) to aggressively scavenge any residual moisture.

Experimental Methodologies: Self-Validating Workflows

Protocol 1: Schlenk-Line Aliquoting for Long-Term Storage

Repeatedly opening a bulk bottle introduces condensation (moisture) and atmospheric air. This protocol prevents degradation by dividing the bulk material into single-use aliquots.

-

Preparation: Flame-dry 2 mL amber glass vials and PTFE-lined caps under a vacuum on a Schlenk line. Allow them to cool under a positive pressure of Argon.

-

Transfer: Inside a glovebox or under a continuous Argon cone, rapidly transfer 50–100 mg aliquots of the Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester into the dried vials.

-

Purging: If a glovebox is unavailable, puncture the PTFE septum of the capped vial with an Argon-flushed needle (inlet) and a smaller vent needle. Purge for 60 seconds, remove the vent needle, pressurize slightly, and remove the inlet needle.

-

Sealing: Wrap the cap joint tightly with Parafilm and store immediately at -20 °C.

Protocol 2: 1 H NMR Self-Validation of Integrity

Before committing this expensive building block to a critical catalytic cycle, validate its structural integrity using this non-destructive NMR assay.

-

Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of anhydrous, acid-free DMSO- d6 . Causality note: Avoid CDCl 3 , as it often contains trace DCl which will trigger Boc-deprotection during the NMR acquisition.

-

Data Acquisition: Acquire a standard 1D 1 H NMR spectrum.

-

Validation Markers:

-

Intact Bpin: Look for a sharp, 12-proton singlet at ~1.33 ppm . If hydrolysis has occurred, you will observe a secondary singlet slightly shifted (representing free pinacol) and broad signals >8.0 ppm representing free boronic acid -OH groups.

-

Intact Boc: Look for a sharp, 9-proton singlet at ~1.40 ppm . Loss of this signal, coupled with the appearance of a peak at ~1.15 ppm (t-butanol byproduct), confirms acid-catalyzed Boc cleavage.

-

Intact Pyridine Core: Ensure the aromatic protons integrate correctly to 3 protons. Loss of aromatic signals or altered coupling constants indicates protodeboronation.

-

Degradation Logic Visualization

Caption: Logical pathways mapping environmental triggers to the structural degradation of the target ester.

References

-

Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions - Benchchem. Benchchem. 1

-

Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Chem-Station. 2

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. 5

-

Technical Support Center: Stability of the Boc Protecting Group - Benchchem. Benchchem. 3

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC - NIH. 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester: A Strategic Building Block for Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the efficiency and precision of molecular construction are paramount. Trifunctional building blocks, which offer orthogonal chemical handles for sequential and controlled molecular elaboration, have become invaluable assets in the synthesis of complex therapeutic agents. This technical guide provides an in-depth review of Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester, a versatile reagent that embodies this principle. By strategically combining a pyridine core, a stable boronic acid pinacol ester for cross-coupling, and a protected primary amine for subsequent functionalization, this molecule serves as a powerful linchpin in drug discovery programs. We will explore its synthesis, physicochemical properties, and core reactivity in the Suzuki-Miyaura coupling. Furthermore, we will delve into its advanced applications in the rational design of targeted therapies, with a particular focus on the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs), illustrating its role in accelerating the discovery of next-generation pharmaceuticals.

Introduction: The Convergence of Privileged Scaffolds and Versatile Coupling Chemistry

The design of novel therapeutics is an exercise in molecular architecture, where function is dictated by form. The ability to assemble complex, three-dimensional structures with high precision is fundamental to achieving desired potency, selectivity, and pharmacokinetic properties. Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester has emerged as a key reagent by integrating three of the most powerful elements in contemporary drug design.

The Pyridine Ring in Medicinal Chemistry

The pyridine scaffold is a six-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[1] Its prevalence in FDA-approved drugs is a testament to its favorable properties, which include metabolic stability, water solubility, and the ability to act as a hydrogen bond acceptor through its nitrogen atom.[2] This nitrogen atom imparts a basic character, allowing for salt formation to improve bioavailability, and its electron-withdrawing nature influences the reactivity of the entire ring system.[2] These characteristics make the pyridine moiety a frequent choice for core fragments that interact with biological targets, particularly in the active sites of enzymes.[1]

Boronic Acids: From Synthetic Tools to Therapeutic Agents

Boronic acids and their ester derivatives have undergone a remarkable transformation from being purely synthetic intermediates to integral components of approved drugs.[3][4] Initially celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional reliability, their unique electronic properties have been harnessed for therapeutic purposes.[3][5] The boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues like serines or threonines in enzyme active sites, a mechanism exploited by drugs such as the proteasome inhibitor bortezomib (Velcade®).[3][6][7] Their general stability, low toxicity, and predictable reactivity make them ideal handles for synthetic elaboration.[3][8]

The Strategic Value of Trifunctional Building Blocks

The power of Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester lies in the orthogonal reactivity of its three functional groups. This "trifunctionality" allows for a modular and strategic approach to synthesis:

-

The Boronic Acid Pinacol Ester: Serves as the primary handle for C-C bond formation via palladium-catalyzed cross-coupling, enabling the attachment of diverse aryl or heteroaryl fragments.

-

The Boc-Protected Amine: The tert-Butyloxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of most Suzuki-Miyaura reactions. Its subsequent removal under acidic conditions reveals a primary amine.

-

The Revealed Primary Amine: This nucleophilic handle can be used for a variety of secondary transformations, such as amide bond formation, reductive amination, or as an attachment point for linkers in more complex modalities like PROTACs.[9][10]

This sequential, controlled reactivity allows chemists to build molecular complexity in a planned and efficient manner, which is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective use in synthesis.

Molecular Structure Analysis

The 3,4-disubstitution pattern on the pyridine ring provides a specific geometric arrangement, directing appended functionalities into distinct spatial vectors. This is critical for probing the topology of protein binding pockets.

Data Table: Summary of Properties

| Property | Value | Reference |

| IUPAC Name | tert-butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl)carbamate | |

| CAS Number | 1264282-48-5 | [11] |

| Molecular Formula | C17H27BN2O4 | [11] |

| Molecular Weight | 334.22 g/mol | [11] |

| Appearance | White to off-white solid | [12] |

| Storage | Store under inert gas, often refrigerated | [11] |

Synthesis and Characterization

The preparation of pyridinylboronic acids and esters can be achieved through several established methods, including halogen-metal exchange or catalyzed C-H borylation.[13] For this specific, highly functionalized molecule, a palladium-catalyzed cross-coupling reaction (Miyaura borylation) is a common and efficient strategy.

Diagram: Synthetic Workflow

A plausible and widely applicable synthetic route begins with a suitably protected and halogenated pyridine precursor, which undergoes borylation to install the pinacol ester.

Experimental Protocol: Miyaura Borylation

The following is a representative, self-validating protocol for the synthesis of the title compound from a halogenated precursor.

Materials:

-

Boc-3-(aminomethyl)-4-halopyridine (1.0 eq)

-

Bis(pinacolato)diboron (B2pin2) (1.1 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(dppf)Cl2) (1-5 mol%)

-

Base (e.g., Potassium Acetate, KOAc) (3.0 eq)

-

Anhydrous, deoxygenated solvent (e.g., Dioxane or DMF)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the Boc-3-(aminomethyl)-4-halopyridine, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous, deoxygenated solvent via cannula or syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. The disappearance of the starting halide is the primary validation checkpoint.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure product.

-

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this building block is to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine C4 position and a carbon atom of an aryl or heteroaryl halide/triflate.

Diagram: Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

-

Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester (1.1 eq)

-

Aryl or Heteroaryl Halide/Triflate (Ar-X) (1.0 eq)

-

Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (1-5 mol%)

-

Aqueous Base (e.g., 2M Na2CO3 or K2CO3) (2-3 eq)

-

Solvent System (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

-

Setup: Combine the boronic ester, aryl halide, and palladium catalyst in a flask.

-

Degassing: Add the organic solvent and the aqueous base solution. Degas the mixture thoroughly by bubbling with an inert gas for 10-15 minutes or by freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by LC-MS or TLC).

-

Work-up: Cool the reaction. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product via flash column chromatography or recrystallization.

Advanced Applications in Drug Discovery Programs

The true value of this building block is realized in its application to complex drug discovery challenges, particularly in targeted therapies.

Case Study 1: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of cancer therapeutics.[] Many of these drugs feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The pyridine ring is an excellent hinge-binder. This building block allows for the rapid synthesis of kinase inhibitor libraries where the pyridine core is held constant while the group installed via Suzuki coupling is varied to explore the solvent-front region of the active site. The aminomethyl group can be further functionalized to target other regions or improve solubility.

Case Study 2: A Key Component in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system to destroy disease-causing proteins rather than just inhibiting them.[15][16][17] A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[15][]

Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester is exceptionally well-suited for PROTAC synthesis due to its orthogonal handles.

Synthetic Strategy:

-

Warhead Synthesis: The boronic ester is used in a Suzuki coupling to synthesize the "warhead" portion of the molecule that binds to the target protein of interest (e.g., a kinase).

-

Amine Deprotection: The Boc group is removed from the coupled product using an acid like TFA.

-

Linker Conjugation: The newly freed primary amine is coupled to the linker, which already has the E3 ligase ligand attached, typically via amide bond formation.

Diagram: Role in PROTAC Assembly

This modular approach allows researchers to rapidly synthesize and test different combinations of warheads, linkers, and E3 ligase ligands to optimize a PROTAC's degradation efficiency and selectivity.

Conclusion and Future Outlook

Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester is more than a mere chemical reagent; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides a pre-packaged solution for modular synthesis, enabling the rapid and efficient construction of complex molecules. By providing orthogonal access to Suzuki-Miyaura coupling and amine functionalization on a privileged pyridine scaffold, it directly addresses the synthetic challenges in creating targeted therapies like kinase inhibitors and PROTACs. As drug discovery continues to move towards more complex and highly specific therapeutic modalities, the demand for versatile, intelligently designed building blocks such as this will only continue to grow.

References

-

Santos, M., Marques, F., & Chaves, S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Gaur, R., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2022, 9452829. [Link]

-

Zhang, P., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles, 89(12), 2816-2821. [Link]

-

Bull, J. A., et al. (2012). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 3(7), 781-797. [Link]

-

Akhtar, M. J., et al. (2020). Pyridine Moiety: Recent Advances in Cancer Treatment. Current Drug Research Reviews, 12(2), 118-135. [Link]

-

ResearchGate. (2012). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. [Link]

-

Li, W., & Wang, G. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]

-

Hudson, T. S., et al. (2013). Synthesis of Boron-Containing Primary Amines. Molecules, 18(10), 12258-12271. [Link]

-

Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 14(7), 1195-1216. [Link]

-

AHH Chemical Co., Ltd. 6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester, 95%. [Link]

-

Wang, G., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

-

Wiskur, S. L., et al. (2010). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. International Journal of Molecular Sciences, 11(4), 1434-1447. [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2561. [Link]

-

ResearchGate. (2015). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Weiss, L. H., et al. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Molecules, 25(5), 1144. [Link]

-

Li, W., et al. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses, 81, 89. [Link]

-

Santos, M. M. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(1), 4-15. [Link]

-

Békés, M., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 24(10), 8616. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956-3959. [Link]

-

ResearchGate. (2020). Reversible in-situ assembly of PROTACs using iminoboronate conjugation. [Link]

-

Challener, C. A. (2024). PROTACS: Upgrading Small Molecule Inhibitors. Pharma's Almanac. [Link]

-

NextSDS. Boc-3-AMinopyridine-2-boronic acid pinacol ester — Chemical Substance Information. [Link]

-

Diagnostics World News. (2022). BOC Sciences Optimizes PROTAC Platform to Boost Related Research. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. 1264282-48-5|3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester|BLD Pharm [bldpharm.com]

- 12. H27430.03 [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 15. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies | MDPI [mdpi.com]

- 16. pharmasalmanac.com [pharmasalmanac.com]

- 17. BOC Sciences Optimizes PROTAC Platform to Boost Related Research [diagnosticsworldnews.com]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and reliability in constructing carbon-carbon bonds. This palladium-catalyzed reaction has become particularly indispensable in the synthesis of biaryl and hetero-biaryl moieties, which are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling protocol for a key building block in drug discovery: Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester . The presence of a pyridine ring and a Boc-protected amine introduces specific challenges and considerations that will be addressed in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer expert insights into troubleshooting and optimization.

The pyridine moiety, a common feature in pharmaceuticals, can present challenges in palladium-catalyzed reactions due to the potential for the lone pair of electrons on the nitrogen to coordinate with the palladium center, leading to catalyst inhibition.[2] Furthermore, the stability of the Boc-protecting group under the basic reaction conditions must be carefully considered to prevent premature deprotection.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. Concurrently, the boronic acid pinacol ester (R²-B(pin)) is activated by a base, forming a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, where the organic moiety from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

This protocol is designed as a robust starting point for the coupling of Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester with a range of aryl bromides. Optimization of the reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary for specific substrates.

Reagents and Materials

| Reagent/Material | Grade | Supplier Recommendation |

| Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester | ≥95% Purity | Commercial Source |

| Aryl Bromide | ≥97% Purity | Commercial Source |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial Source |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercial Source |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |

| Water | Deionized | In-house |

| Diethyl Ether | ACS Grade | Commercial Source |

| Saturated Aqueous Sodium Bicarbonate Solution | ACS Grade | In-house |

| Brine | ACS Grade | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source |

| Celite® | Filtering Agent | Commercial Source |

| Silica Gel | For Chromatography | Commercial Source |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%) and SPhos (5.0 mol%). Add these to the Schlenk tube.

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 85-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove insoluble salts and the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices: An Expert's Perspective

The selection of each reagent and reaction parameter is critical for the success of this transformation. Here, we provide the rationale behind the choices made in the provided protocol.

-

The Boronic Ester: The use of the pinacol ester of the boronic acid offers enhanced stability compared to the corresponding free boronic acid, which can be prone to protodeboronation, especially with heteroaryl substrates.

-

The Palladium Precatalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for Suzuki couplings of nitrogen-containing heterocycles.[4] The steric bulk of the SPhos ligand helps to prevent the coordination of the pyridine nitrogen to the palladium center, thus mitigating catalyst inhibition.[2] These ligands also promote the typically challenging oxidative addition and reductive elimination steps.[4]

-

The Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the formation of the active boronate species without causing significant degradation of the Boc protecting group.[5] For more sensitive substrates or if Boc deprotection is observed, a weaker base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) could be explored.[6] The presence of water is often crucial for the reaction to proceed efficiently, as it can aid in the dissolution of the base and facilitate the hydrolysis of the boronic ester to the more reactive boronic acid in situ.[7]

-

The Solvent System: A mixture of an aprotic solvent like 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions.[8] Dioxane provides good solubility for the organic reagents, while water is necessary for the base to function effectively. The ratio of the organic solvent to water can be optimized to balance reagent solubility and reaction rate.

Troubleshooting and Optimization

Even with a well-designed protocol, challenges can arise. The following table outlines common issues and provides guidance for troubleshooting and optimization.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Catalyst inhibition by the pyridine nitrogen.- Ineffective base.- Poor solubility of reagents. | - Screen other bulky, electron-rich ligands (e.g., XPhos, RuPhos).- Try a different base (e.g., K₃PO₄, Cs₂CO₃, CsF).- Adjust the solvent ratio or try a different solvent system (e.g., toluene/water, DMF/water).- Increase the reaction temperature. |

| Boc Deprotection | - The base is too strong or the reaction temperature is too high. | - Use a weaker base (e.g., K₃PO₄, NaHCO₃).- Lower the reaction temperature and extend the reaction time.- If deprotection is unavoidable, consider a one-pot deprotection-coupling strategy or re-protection after the coupling.[9] |

| Protodeboronation | - Presence of excess water or acidic impurities.- The boronic ester is unstable under the reaction conditions. | - Use anhydrous solvents and freshly dried base.- Minimize the amount of water in the reaction mixture.- Use the boronic ester as the limiting reagent or add it portion-wise. |

| Formation of Homocoupled Product (Biaryl of the Aryl Halide) | - Slow transmetalation step. | - Increase the equivalents of the boronic ester.- Ensure the base is sufficiently active and soluble. |

Workflow for Optimizing the Suzuki-Miyaura Coupling

Figure 2: A logical workflow for the optimization of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester is a powerful tool for the synthesis of complex molecules in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully employ this versatile building block. The protocol and insights provided in this application note serve as a comprehensive guide to navigate the specific challenges associated with this substrate and to achieve high-yielding and reproducible results.

References

- Snieckus, V., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry.

-

ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Online] Available at: [Link]

- Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.

-

Organic Synthesis. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

- Klán, P., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules.

-

Reddit. Diagnosing issues with a failed Suzuki coupling? [Online] Available at: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Online] Available at: [Link]

- Wang, B., et al. (2009). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules.

- Cossy, J., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.

-

Reddit. Struggling on suzuki couplings. [Online] Available at: [Link]

- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters.

- Aggarwal, V. K., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.

- Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)

-

ResearchGate. Practical methylation of aryl halides by Suzuki-Miyaura coupling. [Online] Available at: [Link]

- Wang, C., et al. (2016). One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection. The Journal of Organic Chemistry.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

-

Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Online] Available at: [Link]

- Molander, G. A., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters.

- Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

- Koei Chemical Co., Ltd.

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Online] Available at: [Link]

-

ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Online] Available at: [Link]

- Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 6. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Substituted Pyridines using Boc-3-(Aminomethyl)pyridine-4-boronic acid pinacol ester

Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and natural products.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an invaluable component in the design of novel therapeutic agents.[1][3] Specifically, substituted pyridines are integral to drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][4] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, enhancing target affinity and selectivity.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of C-C bonds, particularly for creating biaryl and heteroaryl structures.[6][7] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance and generally proceeds under mild conditions.[8] Boc-3-(aminomethyl)pyridine-4-boronic acid pinacol ester is a key building block in this context, enabling the introduction of a protected aminomethylpyridine moiety into a target molecule. This application note provides a comprehensive guide to the use of this reagent in the synthesis of substituted pyridines, covering the underlying mechanism, detailed experimental protocols, and troubleshooting strategies.

Mechanism and Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][9] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][10]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate.[7][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6]

-

Transmetalation: In this step, the organic group from the boronic ester is transferred to the palladium(II) complex.[11] This process is typically facilitated by a base, which activates the boronic ester.[12] The exact mechanism of transmetalation can be complex and is a subject of ongoing research.[11]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]

The use of a pinacol ester of the boronic acid offers several advantages. Pinacol esters are generally more stable and easier to handle than the corresponding boronic acids, which can be prone to protodeboronation, especially in the case of heteroaryl boronic acids.[6][13] The Boc protecting group on the aminomethyl functionality prevents side reactions and can be readily removed under acidic conditions post-coupling, providing a versatile handle for further synthetic modifications.